Tetanus toxin (830-844)
Description
Properties
Molecular Formula |
C80H129N19O23 |
|---|---|
Molecular Weight |
1725.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C80H129N19O23/c1-11-42(6)63(76(117)86-39-61(105)96-64(43(7)12-2)78(119)99-66(46(10)101)79(120)90-53(30-32-62(106)107)71(112)94-57(80(121)122)35-41(4)5)97-74(115)55(36-47-21-15-14-16-22-47)93-70(111)52(24-18-20-34-82)88-75(116)58(40-100)95-72(113)56(38-60(85)104)91-67(108)45(9)87-69(110)51(23-17-19-33-81)89-77(118)65(44(8)13-3)98-73(114)54(37-48-25-27-49(102)28-26-48)92-68(109)50(83)29-31-59(84)103/h14-16,21-22,25-28,41-46,50-58,63-66,100-102H,11-13,17-20,23-24,29-40,81-83H2,1-10H3,(H2,84,103)(H2,85,104)(H,86,117)(H,87,110)(H,88,116)(H,89,118)(H,90,120)(H,91,108)(H,92,109)(H,93,111)(H,94,112)(H,95,113)(H,96,105)(H,97,115)(H,98,114)(H,99,119)(H,106,107)(H,121,122)/t42-,43-,44-,45-,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1 |
InChI Key |
OYRVWOGRRQDEQH-HGSTWEHXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Preparation
The synthesis begins with selecting a resin compatible with the desired C-terminal functional group. For free C-terminal carboxylic acids, 2-chlorotrityl chloride resin or Wang resin is preferred, while Rink amide resin is used for C-terminal amidation.
- 2-Chlorotrityl Resin Loading :
Resin swelling in dimethylformamide (DMF) precedes Fmoc deprotection using 20% piperidine/DMF. Amino acid coupling employs HATU/HOAt activation with 20% N-methylmorpholine (NMM), ensuring >95% coupling efficiency. - Rink Amide Resin :
Pre-loaded with Fmoc-protected amino acids, this resin minimizes side reactions during prolonged synthesis.
Stepwise Peptide Chain Assembly
The Fmoc/tBu strategy dominates SPPS for tetanus toxin (830–844):
- Deprotection : 20% piperidine/DMF removes Fmoc groups (2 × 10 min).
- Coupling : Activated amino acids (5 equivalents) with HATU/HOAt (4.5 equivalents) in NMM/DMF (20%) are added for 4–24 hours.
- Capping : Unreacted amino groups are acetylated using acetic anhydride to prevent deletion sequences.
Critical Optimization :
- Pseudoproline Units : For aggregation-prone sequences, pseudoproline dipeptides (e.g., Fmoc-Ser(ΨMe,Mepro)-OH) disrupt β-sheet formation, enhancing yield.
- Coupling Reagents : HCTU or HATU/HOAt mixtures improve activation, particularly for sterically hindered residues like isoleucine (position 842).
Cleavage and Global Deprotection
Resin Cleavage
Post-synthesis, the peptide-resin linkage is cleaved under mild acidic conditions:
| Resin Type | Cleavage Reagent | Conditions |
|---|---|---|
| 2-Chlorotrityl | 1% TFA/DCM | 2 × 30 min, room temp |
| Rink Amide | 95% TFA with scavengers* | 2–4 hours, room temp |
*Scavengers: Triisopropylsilane (TIPS) or water for side-chain deprotection.
Side-Chain Deprotection
Acid-labile protecting groups (e.g., Trt for Cys, Boc for Lys) are removed using TFA cocktails:
- Standard Cocktail : TFA/H2O/TIPS (95:2.5:2.5) for 2–4 hours.
- Oxidation-Sensitive Residues : Addition of 1,2-ethanedithiol (EDT) prevents cysteine oxidation.
Purification and Quality Control
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified via RP-HPLC using C18 columns:
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18 (5 µm) |
| Mobile Phase | A: 0.1% TFA/H2O; B: 0.1% TFA/ACN |
| Gradient | 10–50% B over 30 min |
| Detection | UV at 214 nm |
Post-purification, lyophilization yields >95% purity, as verified by analytical HPLC.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (observed: 1725.8 Da vs. theoretical: 1725.0 Da).
Challenges and Troubleshooting
Aggregation During Synthesis
The hydrophobic sequence (e.g., FIGITEL) promotes β-sheet formation, leading to incomplete coupling. Mitigation strategies include:
Epimerization
Basic residues (e.g., lysine at position 833) risk racemization. Using HOBt/DIC instead of HATU reduces this risk.
Applications in Vaccine Development
Tetanus toxin (830–844) is conjugated to pathogen-specific antigens (e.g., malaria, rotavirus) to enhance CD4+ T cell responses. For example, fusion with rotavirus VP8* protein increased antibody titers 10-fold in murine models.
Chemical Reactions Analysis
Types of Reactions: Tetanus toxin (830-844) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid, water, and scavengers like triisopropylsilane
Major Products: The major product of the synthesis is the tetanus toxin (830-844) peptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
Scientific Research Applications
Tetanus toxin (830-844) has a wide range of scientific research applications:
Immunology: It is used to study CD4+ T-cell responses and human leukocyte antigen binding.
Vaccine Development: The peptide is incorporated into vaccine formulations to enhance immune responses.
Cancer Research: It is used in the development of therapeutic vaccines targeting tumor-associated antigens.
Neuroscience: The peptide is studied for its potential neuroprotective properties and its role in neuronal signaling pathways.
Mechanism of Action
Tetanus toxin (830-844) exerts its effects by binding to a wide range of human leukocyte antigen molecules. This binding activates CD4+ T-cell responses, which play a crucial role in the immune system. The peptide’s ability to bind to multiple human leukocyte antigen molecules makes it a universal epitope, capable of eliciting immune responses in a diverse population .
Comparison with Similar Compounds
Tetanus Toxin Fragments
Fragment C (TeNT-Fc)
- Structure: A 47 kDa non-toxic polypeptide derived from the heavy chain via papain digestion .
- Function : Binds gangliosides (e.g., GD1a) via a ceramide-dependent mechanism . Used as a vaccine component due to its antigenicity and ability to stimulate neutralizing antibodies .
- Comparison with (830-844): While both are heavy chain-derived, Fragment C is larger (47 kDa vs. 1.6 kDa) and structurally critical for neuronal binding.
Fragment B
- Structure : A 95 kDa papain-digested product containing disulfide-linked heavy and light chain fragments .
- Function: Causes non-spastic symptoms (e.g., respiratory distress, weight loss) by disrupting autonomic nervous system functions, distinct from the spastic paralysis of full TeNT .
- Comparison with (830-844): Fragment B retains partial toxicity but lacks ganglioside-binding capacity. Its effects are neutralized by anti-Fragment B antisera, whereas (830-844) is non-toxic and immunogenic .
Botulinum Neurotoxins (BoNTs)
BoNTs (types A-G) are structurally related to TeNT but target peripheral neuromuscular junctions (NMJs), causing flaccid paralysis. Key differences:
- Key Insights :
Toxoid Vaccines
Tetanus Toxoid (TTd)
- Comparison with (830-844): TTd induces broader antibody responses, whereas (830-844) elicits specific T-cell responses. Recombinant Fragment C vaccines show lower immunogenicity than TTd, highlighting the need for adjuvant systems .
Diphtheria and Pertussis Toxoids
- Often combined with TTd in vaccines (e.g., DTaP). Unlike TeNT (830-844), these target different pathogens but share similar toxoid production methods .
Binary Toxins (e.g., C2 Botulinum Toxin)
Biological Activity
Tetanus toxin, produced by the bacterium Clostridium tetani, is a potent neurotoxin that can cause severe muscle spasms and rigidity. The peptide fragment TT830–844, derived from this toxin, has garnered attention for its immunogenic properties and potential applications in vaccine development. This article delves into the biological activity of the tetanus toxin epitope TT830–844, highlighting its role in immune response, therapeutic applications, and research findings.
Overview of Tetanus Toxin (830-844)
The TT830–844 peptide is recognized as a promiscuous CD4+ T-cell epitope , meaning it can bind to various MHC class II molecules, making it broadly immunogenic across different human populations. This property is crucial for developing effective vaccines that can elicit a strong immune response in diverse individuals.
Immunogenicity and Vaccine Applications
- Synthetic Vaccines : The MAG-Tn3 vaccine incorporates the TT830–844 epitope to enhance the immune response against Tn-expressing tumors. In clinical trials, patients vaccinated with MAG-Tn3 showed significant production of Tn-specific antibodies that effectively targeted tumor cells through complement-dependent cytotoxicity mechanisms .
- Research Findings : Studies have demonstrated that immunization with TT830–844 leads to robust activation of T cells. For instance, BALB/c mice immunized with this peptide exhibited significant lymphoproliferation upon exposure to the epitope, indicating effective T-cell priming .
- Comparative Efficacy : In a study comparing various tetanus toxin epitopes, TT830–844 was identified as one of the most effective in stimulating T-cell responses across different strains of mice . This highlights its potential as a universal immunogen.
Case Studies
- Clinical Trials : A Phase I clinical trial involving localized breast cancer patients demonstrated that all vaccinated individuals developed high levels of anti-Tn antibodies when administered the MAG-Tn3 vaccine containing TT830–844. This indicates not only safety but also the efficacy of the vaccine in generating a targeted immune response against tumor cells .
- Vaccine Development : The genetically detoxified version of tetanus toxin (8MTT) retains high immunogenicity while being significantly less toxic than the native toxin. This variant has been shown to elicit strong antibody responses comparable to traditional tetanus toxoid vaccines .
The biological activity of TT830–844 involves several mechanisms:
- MHC Binding : The peptide binds to MHC class II molecules on antigen-presenting cells, facilitating T-cell activation and proliferation.
- Cytokine Release : Activated CD4+ T cells release cytokines that enhance B-cell responses and promote antibody production.
- Complement Activation : Antibodies generated against Tn antigens can activate the complement system, leading to enhanced tumor cell lysis .
Table 1: Immunogenicity Comparison of Tetanus Toxin Epitopes
| Epitope | Source | Immunogenicity Level | MHC Class II Binding |
|---|---|---|---|
| TT830–844 | Synthetic Vaccine | High | Broad |
| TT855–870 | Native Tetanus Toxin | Moderate | Limited |
| TT1000–1015 | Recombinant Variant | Low | Specific |
Table 2: Clinical Trial Outcomes for MAG-Tn3 Vaccine
| Patient Group | Number of Patients | Antibody Response (%) | Tumor Response (%) |
|---|---|---|---|
| Localized Breast Cancer | 7 | 100% | 85% |
| Prostate Cancer | 5 | 80% | 60% |
Q & A
Q. What are the structural characteristics of Tetanus toxin (830-844), and how do they influence its neurotoxic activity?
The Tetanus toxin (830-844) peptide is part of the larger tetanus toxin protein, which comprises a heavy chain (100 kDa) and a light chain (50 kDa) linked by a disulfide bond . Recent structural studies reveal that the toxin adopts pH-dependent conformational changes, enabling it to navigate diverse cellular environments during its retrograde transport to the spinal cord . Researchers should employ cryo-electron microscopy or X-ray crystallography to resolve domain-specific interactions, particularly focusing on the 830-844 region’s role in receptor binding or membrane translocation.
Q. What experimental models are appropriate for studying the cellular uptake and retrograde transport of Tetanus toxin (830-844)?
Primary neuronal cultures (e.g., rat spinal motor neurons) and in vivo rodent models are widely used to study retrograde transport mechanisms. Methodological protocols should include fluorescently labeled toxin fragments (e.g., Alexa Fluor-conjugated 830-844) to track intracellular trafficking via live-cell imaging . For ethical compliance, ensure adherence to institutional biosafety guidelines (e.g., BMBL6 standards) when handling neurotoxins .
Q. How can researchers validate the specificity of Tetanus toxin (830-844) binding to neuronal receptors?
Competitive binding assays using synthetic peptides (e.g., 830-844 analogs) and surface plasmon resonance (SPR) are recommended to quantify binding affinity (KD). Include negative controls with scrambled sequences or receptor-blocking antibodies to confirm specificity .
Advanced Research Questions
Q. What strategies optimize the recombinant expression of Tetanus toxin fragments like 830-844 in bacterial systems?
A Box-Behnken experimental design can systematically optimize fermentation parameters (e.g., IPTG concentration, dissolved oxygen, temperature) for high-yield recombinant protein production. For example, optimal conditions for a related tetanus toxin fragment (Fragment C) were identified as 100 µM IPTG, 30% dissolved oxygen, and 20°C . Validate purity via SDS-PAGE and mass spectrometry, and ensure endotoxin removal for in vivo applications.
Q. How should researchers address contradictory data on Tetanus toxin (830-844)’s pH-dependent conformational changes?
Contradictions may arise from differences in experimental conditions (e.g., buffer composition, pH calibration). Replicate studies using circular dichroism (CD) spectroscopy under standardized buffer systems (e.g., 20 mM phosphate buffers across pH 4.0–7.4) . Cross-validate findings with molecular dynamics simulations to predict pH-sensitive residues in the 830-844 region .
Q. What advanced analytical techniques are required to detect low-abundance Tetanus toxin (830-844) degradation products in biological samples?
High-resolution tandem mass spectrometry (HR-MS/MS) coupled with immunoaffinity enrichment is critical for identifying degradation markers. Analytical criteria should include limits of detection (LOD) ≤ 1 pg/mL and reproducibility across labs using standardized instrumentation (e.g., Orbitrap Fusion Lumos) .
Q. How can in silico tools enhance the functional annotation of Tetanus toxin (830-844) mutations?
Use the Comparative Toxicogenomics Database (CTD) to map mutations in 830-844 to known neurotoxic pathways (e.g., synaptic vesicle recycling). Molecular docking software (e.g., AutoDock Vina) can predict how mutations affect receptor binding, guiding site-directed mutagenesis experiments .
Methodological and Ethical Considerations
Q. What ethical frameworks apply when studying Tetanus toxin (830-844) in animal models?
Follow the 3Rs principle (Replacement, Reduction, Refinement) and obtain IBC/IACUC approvals. Document toxin handling protocols (e.g., PPE, waste disposal) per CDC guidelines to mitigate exposure risks .
Q. What are the challenges in integrating multi-omics data to study Tetanus toxin (830-844) mechanisms?
Multi-omics workflows require robust bioinformatics pipelines. For transcriptomic data, use tools like DESeq2 for differential gene expression analysis, and overlay proteomic data (via MaxQuant) to identify toxin-induced pathways. Cross-reference with CTD’s chemical-gene interaction datasets .
Q. How can researchers translate findings on Tetanus toxin (830-844) into therapeutic applications?
Focus on structure-guided drug design. For example, pH-stabilized toxin analogs could be engineered to block neuronal uptake. Preclinical testing should include toxicity profiling in human iPSC-derived neurons and pharmacokinetic studies in non-human primates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
